molecular formula C22H26ClN3O3 B2994533 (4-(2-chlorophenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone CAS No. 2034295-46-8

(4-(2-chlorophenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone

Cat. No.: B2994533
CAS No.: 2034295-46-8
M. Wt: 415.92
InChI Key: WHKDVMRXFJZUDP-UHFFFAOYSA-N
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Description

(4-(2-chlorophenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C22H26ClN3O3 and its molecular weight is 415.92. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

Research on molecular interactions involving compounds with chlorophenyl, piperazin-1-yl, and methanone functionalities offers insights into binding dynamics and receptor interactions. For instance, studies on antagonists like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) reveal their potent and selective antagonistic properties for CB1 cannabinoid receptors. These findings underscore the significance of structural conformations and molecular interactions in designing receptor-specific drugs (Shim et al., 2002).

Antimicrobial and Anticancer Applications

Compounds with pyridine and piperazine derivatives have been evaluated for their antimicrobial activities, demonstrating variable and modest effects against bacteria and fungi. This illustrates the potential of such compounds in developing new antimicrobial agents. The in vitro screening of synthesized compounds, including those with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine, highlights the importance of structural diversity in enhancing antimicrobial efficacy (Patel, Agravat, & Shaikh, 2011).

Docking Studies and Molecular Design

Docking studies and molecular design research leverage the chemical structures similar to the query compound for understanding drug-receptor interactions. The synthesis and evaluation of small molecule antagonists for G protein-coupled receptors, incorporating chloropyridine and methoxybenzylamino groups, exemplify how molecular modifications can influence receptor binding affinity and activity. Such studies are crucial for the rational design of drugs with targeted actions (Romero et al., 2012).

Synthetic Methods and Chemical Characterization

Research on synthetic methods and the chemical characterization of related compounds, including the use of microwave-assisted synthesis, highlights the advancements in efficient and environmentally friendly synthetic techniques. For example, novel pyrazoline derivatives have been synthesized, demonstrating the potential of these methods in producing compounds with significant biological activities. Such approaches are instrumental in the rapid development of new chemical entities for various applications (Ravula et al., 2016).

Mechanism of Action

Mode of Action

Its structural features suggest it may act as a ligand for certain receptors or as an inhibitor for certain enzymes .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . Therefore, it’s possible that this compound may also affect multiple biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of the piperazine moiety in its structure suggests it may have good bioavailability, as piperazine is known to positively modulate the pharmacokinetic properties of drug substances .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on its targets and mode of action, it’s difficult to predict how these factors would affect this compound .

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3/c23-19-3-1-2-4-20(19)25-9-11-26(12-10-25)22(27)18-5-6-21(24-15-18)29-16-17-7-13-28-14-8-17/h1-6,15,17H,7-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKDVMRXFJZUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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